N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide
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Overview
Description
N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate alkyl halides.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the thiazole and piperazine derivatives under suitable conditions to form the target compound.
Chemical Reactions Analysis
N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Scientific Research Applications
N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors in the body, modulating inflammatory responses.
Pathway Modulation: The compound can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor activity.
Comparison with Similar Compounds
N-[4-({4-[(2-METHYL-13-THIAZOL-4-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, which contribute to their unique biological activities.
Properties
Molecular Formula |
C17H22N4O3S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H22N4O3S2/c1-13(22)18-15-3-5-17(6-4-15)26(23,24)21-9-7-20(8-10-21)11-16-12-25-14(2)19-16/h3-6,12H,7-11H2,1-2H3,(H,18,22) |
InChI Key |
QGXGCUSAXZWBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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